molecular formula C11H17N3 B13065116 5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13065116
M. Wt: 191.27 g/mol
InChI Key: JJJBWHDSVQRDPS-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: is a nitrogen-containing heterocyclic compound. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-methyl-2-(2-methylcyclopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H17N3/c1-7-5-9(7)10-6-11-12-8(2)3-4-14(11)13-10/h6-9,12H,3-5H2,1-2H3

InChI Key

JJJBWHDSVQRDPS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=CC(=N2)C3CC3C)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(2-methylcyclopropyl)-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazolo[1,5-a]pyrimidine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in chemical research .

Biology: In biological research, 5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development .

Medicine: The compound exhibits significant pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Its ability to interact with biological targets makes it a potential therapeutic agent for various diseases .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its applications include the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.

    Imidazo[1,2-a]pyrimidine: Another nitrogen-containing heterocycle with comparable pharmacological properties.

    Triazolo[1,5-a]pyrimidine: Known for its antiviral and anticancer activities.

Uniqueness: 5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylcyclopropyl group enhances its stability and specificity in binding to molecular targets, making it a valuable compound in drug discovery .

Biological Activity

5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its medicinal properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a unique structure that includes a pyrazolo ring fused with a pyrimidine moiety. The presence of the methylcyclopropyl group is significant for enhancing biological activity through improved binding interactions with biological targets.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives of this scaffold have been shown to inhibit various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. A study highlighted the effectiveness of related compounds in targeting the p38 MAP kinase pathway, which is crucial in cancer progression and inflammation .

Central Nervous System (CNS) Effects

The compound's structure suggests potential CNS activity. Pyrazolo[1,5-a]pyrimidines have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. This class of compounds may act on GABAergic and glutamatergic systems, providing insights into their use as anxiolytics or antidepressants .

Anti-inflammatory Activity

Anti-inflammatory effects have also been documented. The ability of pyrazolo[1,5-a]pyrimidines to inhibit pro-inflammatory cytokines positions them as candidates for treating inflammatory diseases. Their modulation of NF-kB signaling pathways has been particularly noted .

Structure-Activity Relationship (SAR)

The biological activity of 5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be significantly influenced by structural modifications. Key findings from SAR studies include:

Substituent Effect on Activity
Methyl groupsEnhance lipophilicity and cellular uptake
Cyclopropyl groupImprove binding affinity to target enzymes
Halogen substitutionsAlter pharmacokinetic properties

These modifications can lead to enhanced potency and selectivity against specific biological targets.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines . This underscores the potential for developing targeted therapies based on this scaffold.
  • Neuroprotective Effects : Another investigation reported that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis through modulation of mitochondrial pathways .
  • Anti-inflammatory Mechanisms : Research has shown that these compounds can reduce inflammation in animal models of arthritis by inhibiting TNF-alpha production .

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